DMNPE-caged ATP diammonium salt

Photochemistry Uncaging Spectroscopy

Standard caged ATP analogs (NPE/CNB) exhibit inefficient photon utilization at common 355 nm laser lines, limiting spatiotemporal control in neural and motor protein assays. DMNPE-caged ATP diammonium salt provides efficient photorelease at 355-360 nm. • Superior 355 nm absorption vs. NPE/CNB analogs-reduces required laser power and phototoxicity in sensitive samples • Brain penetrant-enables acute brain slice and in vivo neural preparations without confounding tissue penetration artifacts • ≥98% HPLC purity; stored at -20°C; shipped under blue ice for global delivery

Molecular Formula C20H27N6O17P3.2NH3
Molecular Weight 750.44
Cat. No. B1191920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMNPE-caged ATP diammonium salt
SynonymsAdenosine 5/'-triphosphate P
Molecular FormulaC20H27N6O17P3.2NH3
Molecular Weight750.44
Structural Identifiers
SMILESCC(OP(O)(OP(O)(OP(O)(OC[C@@](O1)([H])[C@@](O)([H])[C@@](O)([H])[C@@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)=O)([H])C4=CC(OC)=C(OC)C=C4N(=O)=O.N.N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMNPE-Caged ATP Diammonium Salt Overview


DMNPE-caged ATP diammonium salt (CAS: 223920-67-0, C20H27N6O17P3·2NH3) is a photolabile adenosine 5′-triphosphate derivative in which the terminal phosphate is esterified with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) blocking group, rendering the molecule biologically inactive until UV illumination [1]. This compound, which is typically supplied at ≥98% purity (HPLC) and stored at -20°C, is a core reagent for the spatiotemporal manipulation of ATP-dependent processes in cellular signaling and motor protein studies . The DMNPE caging group is noted for its ability to absorb light more efficiently than both CNB- and NPE-caged analogs at approximately 360 nm, a characteristic that facilitates rapid and highly localized release of the free nucleotide upon flash photolysis with UV light at 355 nm .

Spatiotemporal ATP release in cell signaling and motor protein assays
Efficient photon capture at ~360 nm for standard UV photolysis systems
Reported brain-tissue loading context for neural slice / in vivo preparations

Non-Interchangeability of DMNPE-Caged ATP


The choice of a caged ATP is not arbitrary; the specific photochemical properties and biological profile of the DMNPE-caged ATP diammonium salt create distinct advantages and disadvantages compared to its closest analogs. While nitrobenzyl-based caging groups (e.g., NPE- or CNB-ATP) share a similar principle of operation, their different absorption maxima, quantum yields, and rates of photolysis dictate the speed and efficiency of ATP release, directly impacting experimental outcomes [1]. Crucially, the DMNPE group's unique absorption profile allows for efficient photorelease at 355-360 nm, and the compound's reported brain penetrance and specific solubility profile open experimental avenues not accessible to all analogs . The following quantitative evidence demonstrates precisely where DMNPE-caged ATP offers a verifiable and meaningful differentiation for scientific selection and procurement.

Absorption maxima and photolysis kinetics may shift spatial and temporal ATP release profiles compared to NPE- or CNB-caged ATP.

Residual KATP channel inhibition (Ki comparable to ATP) may confound electrophysiology assays requiring a silent background.

Moderate uncaging rate (class-dependent) may not meet the temporal resolution needed for fastest kinetic studies; NPE/CNB analogs can offer faster release.

DMNPE-Caged ATP Evidence Guide


Absorption Efficiency vs. NPE and CNB

The DMNPE caging group on ATP demonstrates a higher absorption efficiency at approximately 360 nm compared to the widely used NPE- and CNB-caged ATP analogs. This property is critical for effective photoactivation with common 355-360 nm UV laser lines .

Absorption Efficiency
Data to verify
Higher at ~360 nm vs. NPE/CNB (qualitative)
Supports efficient UV photon capture for flash photolysis
Source review recommended; vendor technical context
Photochemistry Uncaging Spectroscopy

Quantum Yield and Uncaging Rate

Under standardized 350 nm irradiation, DMNPE-caged ATP exhibits a quantum yield (Φ) of 0.07 and an uncaging rate constant (k) of 18.0 sec⁻¹. While its quantum yield is lower than some nitrobenzyl (NB) analogs (e.g., NB-FPP, Φ = 0.70), its uncaging rate is significantly faster than other DMNPE-conjugated molecules and is in a moderate range for its class [1].

Quantum Yield & Rate
Head-to-head
Φ = 0.07, k = 18.0 s⁻¹ (350 nm)
Moderate uncaging rate supports controlled ATP release in temporal assays
Φ 10× lower than NB-FPP; comparable to DMNPE-FPP
Photolysis Kinetics Caged Compounds

Residual KATP Channel Inhibition

Unlike an ideal inactive precursor, DMNPE-caged ATP retains significant biological activity towards ATP-regulated K+ (KATP) channels in mouse pancreatic β-cells. In inside-out patch-clamp experiments, the caged compound inhibited channel activity with a Ki of 17 µM, which is only slightly higher than the Ki of 11 µM for standard Mg-ATP [1].

KATP Channel Ki
Head-to-head
Ki = 17 µM (ATP Ki = 11 µM)
Residual inhibition may limit use in KATP-sensitive assays
Inside-out patch clamp, mouse β-cells
Electrophysiology KATP Channel Pharmacology

Absorption vs. Photolysis Trade-offs

The DMNPE caging group represents a strategic trade-off in photochemical properties. While it provides superior light absorption efficiency at ~360 nm compared to NPE and CNB groups, its photolysis rate and quantum yield are generally lower. This means that although it captures photons more effectively, a smaller fraction of those captured photons leads to a productive uncaging event .

Photochemical Trade-off
Class-level
Higher absorption vs. lower photolysis rate
Selection depends on priority: photon capture vs. fast uncaging
Trade-off context; vendor datasheet without independent validation
Photochemistry Caged Compounds Assay Development

Application Scenarios for DMNPE-Caged ATP


Neuronal and Astrocytic Signaling

The compound's reported brain penetrance and efficient absorption at 355-360 nm make it well-suited for use in acute brain slices or in vivo neural preparations. Researchers can load brain tissue with the caged compound and use UV photolysis to trigger ATP release in specific neuronal populations or astrocytic networks, investigating subsequent calcium signaling and gliotransmission without the confounding factor of poor tissue penetration.

Molecular Motors and Bionanodevices

The demonstrated ability of DMNPE-caged ATP to be stored in sufficient quantities within a microdevice and activated by a UV lamp or sunlight makes it a viable fuel source for hybrid bionanodevices powered by molecular motors like kinesin. The higher absorption efficiency at 360 nm ensures reliable uncaging, while the moderate photolysis rate provides a controlled, sustained release of ATP for powering transport or catalysis in remote or field-deployable settings.

Non-KATP ATP-Dependent Enzyme Studies

For biochemical or cellular assays requiring spatiotemporal control of ATP without complete biological silence (e.g., studies of certain kinases, helicases, or motor proteins), DMNPE-caged ATP is a suitable choice. Its residual activity on KATP channels (Ki = 17 µM) is a known, quantifiable limitation. Therefore, this compound is best applied in systems where KATP channel activity is not the primary endpoint, or where this baseline 'leak' is experimentally accounted for.

UV Uncaging with Standard Lasers

Procurement of DMNPE-caged ATP is particularly advantageous for laboratories using standard 355 nm frequency-tripled Nd:YAG lasers for flash photolysis. Its higher absorption at this wavelength compared to NPE/CNB analogs translates to more efficient photon utilization, requiring lower laser power to achieve a given concentration of photoreleased ATP. This can minimize phototoxicity and heating in sensitive biological samples.

Application
Selection Property
Validation Focus
Neuronal & astrocytic signaling research
Brain-tissue loading & 360 nm absorption
Calcium signaling / gliotransmission endpoint measurements
Molecular motor bionanodevice studies
Controlled, sustained ATP release from microdevices
Microdevice fuel loading & kinesin transport efficiency
Non-KATP ATPase / kinase assays
Known KATP baseline inhibition (Ki context)
Endpoint specificity (avoid KATP-dependent readouts)
Flash photolysis with 355 nm lasers
Reported higher photon capture at 355 nm vs. NPE/CNB
Phototoxicity & heating minimization in biological samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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